3,4-Dihydropyrimidin-2(1H)-ones/thiones (DHPMs), and by extension, potentially 5-Bromo-4-ethyl-3,4-dihydropyrimidine, belong to a class of heterocyclic organic compounds. DHPMs have garnered significant attention in scientific research, particularly in medicinal chemistry, due to their broad spectrum of biological activities. [, , , , , ]
5-Bromo-4-ethyl-3,4-dihydropyrimidine is a compound belonging to the dihydropyrimidine class, which is characterized by its unique bicyclic structure. This compound features a bromine atom at the 5-position and an ethyl group at the 4-position of the pyrimidine ring. Dihydropyrimidines are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The synthesis and characterization of 5-Bromo-4-ethyl-3,4-dihydropyrimidine have been documented in various studies focusing on the broader category of dihydropyrimidines. These studies often explore synthetic methodologies, structural elucidation, and biological evaluations of similar compounds.
5-Bromo-4-ethyl-3,4-dihydropyrimidine can be classified as:
The synthesis of 5-Bromo-4-ethyl-3,4-dihydropyrimidine typically employs a multi-component reaction strategy known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, urea or thiourea, and a β-ketoester under acidic conditions.
The reaction conditions are crucial for optimizing yield and selectivity. For instance, using ethanol as a solvent provides a polar environment conducive to the reaction. The typical procedure may involve:
The molecular structure of 5-Bromo-4-ethyl-3,4-dihydropyrimidine features:
The molecular formula is with a molecular weight of approximately 216.08 g/mol. The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
5-Bromo-4-ethyl-3,4-dihydropyrimidine can undergo various chemical transformations:
The reactivity of 5-Bromo-4-ethyl-3,4-dihydropyrimidine can be explored through:
The mechanism of action for compounds like 5-Bromo-4-ethyl-3,4-dihydropyrimidine often involves interaction with biological targets such as enzymes or receptors.
Studies indicate that modifications at various positions on the dihydropyrimidine scaffold can significantly influence its biological activity.
Spectroscopic techniques such as Infrared (IR) spectroscopy provide insights into functional groups present in the compound, while NMR confirms structural integrity.
5-Bromo-4-ethyl-3,4-dihydropyrimidine has potential applications in various scientific fields:
The ongoing research into dihydropyrimidines continues to unveil their potential across multiple disciplines, highlighting their versatility and importance in scientific exploration.
The dihydropyrimidine (DHPM) core represents a "privileged structure" in medicinal chemistry due to its exceptional capacity for intermolecular interactions with diverse biological targets. This scaffold, formally known as 3,4-dihydropyrimidin-2(1H)-(thio)one, serves as a versatile pharmacophore enabling broad pharmacological modulation. Its significance stems from structural similarity to nucleic acid components (cytosine, thymine) and inherent conformational flexibility, allowing optimal binding geometries. DHPM derivatives exhibit remarkable target promiscuity, demonstrating validated activities as calcium channel modulators (e.g., analogous to nifedipine), mitotic kinesin inhibitors (e.g., monastrol and its derivatives enastron/piperastrol), antiviral agents (e.g., emivirine), and α1a-adrenoceptor antagonists (e.g., (S)-L-771688) [3] [4]. The incorporation of substituents at the C4, C5, and C6 positions—such as bromo at C5 and ethyl at C4—systematically fine-tunes electronic properties, steric bulk, and lipophilicity, thereby modulating bioactivity and enhancing target selectivity. This strategic derivatization exploits the inherent reactivity and three-dimensional presentation of the partially saturated pyrimidine ring [3] [8].
The therapeutic exploration of brominated pyrimidines traces its origins to the mid-20th century with the investigation of 5-bromouracil as an antimetabolite and mutagen. Early studies revealed its ability to mispair with guanine during DNA replication, disrupting nucleic acid synthesis in rapidly dividing cells [7]. While 5-bromouracil itself faced limitations due to toxicity, it established halogenated pyrimidines as valuable tools for probing biochemical pathways and inspired the development of refined analogues. Concurrently, alkyl substitutions, particularly ethyl groups, gained prominence for modulating pharmacokinetics and receptor interactions—evidenced in dihydropyridine calcium channel blockers where alkyl esters dictate potency and tissue selectivity. The fusion of bromination and alkylation strategies emerged with compounds like 5-bromo-2-ethyl-3,4-dihydropyrimidin-4-one (CAS 1528580-99-5) and tert-butyl 5-bromo-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylate (CAS 402848-99-1), designed to leverage synergistic effects [10]. These innovations highlight a progression from simple halogenation for steric blockade/reactive site protection toward sophisticated, multi-substituted derivatives optimized for specific target engagement, such as enzyme inhibition or DNA interaction [7] [10].
The introduction of a bromo atom at the C5 position of the dihydropyrimidine ring exerts multifaceted influences:
Conversely, the ethyl group at C4 offers distinct advantages:
The combined 5-bromo-4-ethyl pattern thus represents a deliberate design strategy aimed at balancing electronic modulation, lipophilicity, steric occupancy, and synthetic versatility to yield DHPM derivatives with enhanced and tunable biological profiles.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1